Diethyl(3-isocyanatopropyl)methylsilane
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Overview
Description
Diethyl(3-isocyanatopropyl)methylsilane: is an organosilicon compound with the molecular formula C9H19NO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosgene Method: One common method involves reacting 3-aminopropyltriethoxysilane with phosgene.
Solid Phosgene Method: Another method involves reacting 3-aminopropyltriethoxysilane with solid phosgene.
Carbonate Method: A more modern approach involves reacting 3-aminopropyltriethoxysilane with dimethyl carbonate or diethyl carbonate.
Industrial Production Methods: The industrial production of Diethyl(3-isocyanatopropyl)methylsilane typically involves the reaction of 3-chloropropyltriethoxysilane with urea and ammonium salts, followed by heating and purification steps .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, such as alcohols and amines, forming corresponding substituted products.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Substitution: Alcohols, amines, and other nucleophiles under mild conditions.
Major Products:
Hydrolysis: Silanols and isocyanates.
Substitution: Substituted silanes and corresponding organic products.
Scientific Research Applications
Chemistry:
Surface Modification: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Polymer Chemistry: Acts as a crosslinking agent in the synthesis of various polymers.
Biology and Medicine:
Biocompatible Coatings: Used in the preparation of biocompatible coatings for medical devices.
Industry:
Mechanism of Action
Diethyl(3-isocyanatopropyl)methylsilane exerts its effects primarily through its isocyanate group, which reacts with nucleophiles such as hydroxyl and amino groups. This reaction forms strong covalent bonds, enhancing the adhesion and durability of materials treated with this compound .
Comparison with Similar Compounds
3-Isocyanatopropyltriethoxysilane: Similar in structure but with triethoxy groups instead of diethoxy groups.
3-Isocyanatopropyltrimethoxysilane: Contains trimethoxy groups, offering different reactivity and solubility properties.
Uniqueness: Diethyl(3-isocyanatopropyl)methylsilane is unique due to its specific combination of diethoxy and isocyanate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
14283-37-5 |
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Molecular Formula |
C9H19NOSi |
Molecular Weight |
185.34 g/mol |
IUPAC Name |
diethyl-(3-isocyanatopropyl)-methylsilane |
InChI |
InChI=1S/C9H19NOSi/c1-4-12(3,5-2)8-6-7-10-9-11/h4-8H2,1-3H3 |
InChI Key |
ZQRAXRGGINIMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)CCCN=C=O |
Origin of Product |
United States |
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